molecular formula C27H25N5O3 B12032940 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 96178-16-4

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12032940
CAS No.: 96178-16-4
M. Wt: 467.5 g/mol
InChI Key: DJKGKFILGAZAOL-UHFFFAOYSA-N
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Description

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with diazenyl, acetylamino, and dimethylamino groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of diazenyl and acetylamino groups. One common method involves the reaction of 4-(acetylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted naphthalene compounds .

Scientific Research Applications

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo photochemical reactions, leading to the generation of reactive intermediates that interact with cellular components. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
  • 4-{(E)-[4-(methoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
  • 4-{(E)-[4-(chlorophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

Uniqueness

4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.

Properties

CAS No.

96178-16-4

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

4-[(4-acetamidophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-17(33)28-18-12-14-19(15-13-18)30-31-24-16-22(26(34)21-9-5-4-8-20(21)24)27(35)29-23-10-6-7-11-25(23)32(2)3/h4-16,34H,1-3H3,(H,28,33)(H,29,35)

InChI Key

DJKGKFILGAZAOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C

Origin of Product

United States

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